2-(3-(Aminomethyl)azetidin-1-yl)-3-phenylpropanenitrile
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Overview
Description
2-(3-(Aminomethyl)azetidin-1-yl)-3-phenylpropanenitrile is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-3-phenylpropanenitrile can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)azetidin-1-yl)-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-(Aminomethyl)azetidin-1-yl)-3-phenylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-3-phenylpropanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-ones: These compounds share the azetidine ring structure and have similar chemical properties.
Oxetane derivatives: These compounds contain a four-membered ring with an oxygen atom and exhibit similar reactivity.
Uniqueness
2-(3-(Aminomethyl)azetidin-1-yl)-3-phenylpropanenitrile is unique due to its specific substitution pattern and the presence of both an azetidine ring and a phenylpropanenitrile moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[3-(aminomethyl)azetidin-1-yl]-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H17N3/c14-7-12-9-16(10-12)13(8-15)6-11-4-2-1-3-5-11/h1-5,12-13H,6-7,9-10,14H2 |
InChI Key |
FKCHQJSDXPDQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(CC2=CC=CC=C2)C#N)CN |
Origin of Product |
United States |
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